

detailed protocol for the synthesis of methyl phenoxyacetate

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Compound of Interest

Compound Name: *Phenoxyacetate*

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Synthesis of Methyl Phenoxyacetate: A Detailed Protocol

Abstract

This document provides a comprehensive protocol for the synthesis of methyl **phenoxyacetate**, a valuable intermediate in the pharmaceutical and pesticide industries. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol outlines two distinct variations of the synthesis, offering flexibility in reagent and solvent selection. Detailed experimental procedures, purification methods, and characterization data are presented. Additionally, a visual workflow of the synthesis process is provided to aid in experimental planning and execution. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Methyl **phenoxyacetate** is a chemical compound with the formula $C_6H_5OCH_2CO_2CH_3$. It serves as a key building block in the synthesis of various more complex molecules, including certain pharmaceuticals and herbicides. The synthesis of methyl **phenoxyacetate** is a classic example of the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. This reaction proceeds via an S_N2 mechanism. This protocol will detail two

reliable methods for its preparation, highlighting the necessary reagents, conditions, and purification steps to obtain a high-purity product.

Chemical Reaction

The overall chemical transformation is depicted below:

Data Presentation

The following table summarizes the key quantitative data associated with the two synthesis protocols described herein.

Parameter	Protocol 1	Protocol 2
Starting Materials		
Phenol	9.4 g (0.1 mol)	9.94 g (0.106 mol)
Methyl Chloroacetate	11.9 g (0.11 mol)	-
Methyl Bromoacetate	-	10 mL (0.106 mol)
Base	Potassium Carbonate (20.7 g, 0.15 mol)	Potassium Carbonate (21.89 g, 0.158 mol)
Catalyst	-	Potassium Iodide (5 g, 0.03 mol)
Solvent	N,N-Dimethylformamide (100 μ L)	Acetone (250 mL)
Reaction Conditions		
Temperature	50 °C	Reflux
Reaction Time	12 hours	Overnight
Product Information		
Product Name	Methyl Phenoxyacetate	Methyl Phenoxyacetate
Theoretical Yield	16.62 g	17.61 g
Reported Actual Yield	15.2 g[1]	~14.1 g (based on 80% yield) [1]
Yield (%)	92.0%[1]	80%[1]
Appearance	Light yellow oily product[1]	Slightly yellow liquid[1]
Physical Properties		
Molecular Formula	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol [2][3][4]	166.17 g/mol [2][3][4]
Boiling Point	243 °C[3][5]	243 °C[3][5]
Density	1.149 g/mL at 25 °C[3][5]	1.149 g/mL at 25 °C[3][5]

Refractive Index

1.513-1.515 at 20 °C[5]

1.513-1.515 at 20 °C[5]

Experimental Protocols

Protocol 1: Synthesis using Methyl Chloroacetate in N,N-Dimethylformamide

This protocol is adapted from a procedure utilizing methyl chloroacetate as the alkylating agent and N,N-dimethylformamide as the solvent.[1]

Materials:

- Phenol (9.4 g)
- Methyl chloroacetate (11.9 g)
- Potassium carbonate (20.7 g)
- N,N-Dimethylformamide (100 µL)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Petroleum ether
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Condenser

- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add phenol (9.4 g) and N,N-dimethylformamide (100 μ L).
- Sequentially add methyl chloroacetate (11.9 g) and potassium carbonate (20.7 g) to the flask.
- Heat the reaction mixture to 50 $^{\circ}$ C and stir continuously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature and add 300 mL of ice water.
- Transfer the mixture to a separatory funnel and extract the aqueous phase twice with 200 mL of ethyl acetate each time.
- Combine the organic layers and wash them three times with 400 mL of saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.
- This procedure yields approximately 15.2 g (92.0%) of a light yellow oily product, methyl **phenoxyacetate**.^[1]

Protocol 2: Synthesis using Methyl Bromoacetate in Acetone

This protocol provides an alternative method using methyl bromoacetate and acetone as the solvent.^[1]

Materials:

- Phenol (9.9380 g)
- Methyl bromoacetate (10 mL)
- Potassium carbonate (21.89 g)
- Potassium iodide (5 g)
- Acetone (250 mL)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with reflux condenser
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

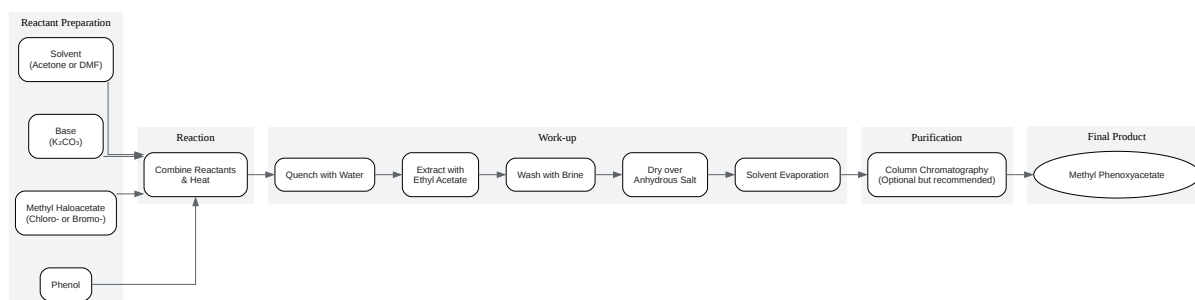
Procedure:

- Dissolve methyl bromoacetate (10 mL) and phenol (9.9380 g) in 250 mL of acetone in a round-bottom flask.
- Add potassium carbonate (21.89 g) and potassium iodide (5 g) to the mixture.
- Heat the mixture to reflux with stirring and maintain for overnight.
- After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
- Concentrate the resulting solution in vacuo to remove the acetone.
- Add 200 mL of deionized water to the residue.
- Transfer the mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate each time.
- Combine the ethyl acetate layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the ethyl acetate in vacuo to yield a slightly yellow liquid. This method results in an approximate 80% yield.^[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of methyl phenoxyacetate.



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Caption: Workflow for the Synthesis of Methyl **Phenoxylacetate**.

Conclusion

The protocols detailed in this document provide reliable and reproducible methods for the synthesis of methyl **phenoxylacetate**. Both protocols, based on the Williamson ether synthesis, offer high yields of the desired product. The choice between the two may depend on the availability of reagents and the desired solvent system. Proper execution of the work-up and purification steps is crucial for obtaining a high-purity final product. The provided data and workflow diagram serve as valuable resources for researchers undertaking this synthesis.

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